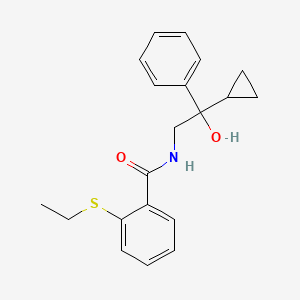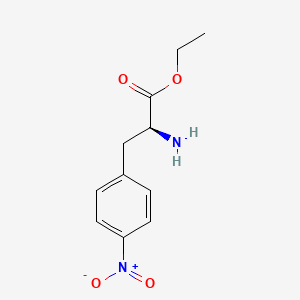
Ethyl 4-nitro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitro-L-phenylalanine is an organic compound classified as an amino acid derivative. It is characterized by the presence of an ethyl ester group and a nitro group attached to the phenylalanine backbone.
Wirkmechanismus
Target of Action
Ethyl 4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine Phenylalanine and its derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that phenylalanine and its derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or acting as antagonists for certain receptors . The nitro group in this compound could potentially enhance these interactions due to its electron-withdrawing properties.
Biochemical Pathways
For instance, they can inhibit the activity of certain enzymes, affect the function of various receptors, and even act as precursors for the synthesis of other biologically active compounds .
Result of Action
Some phenylalanine derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . These effects are likely the result of their interactions with various biological targets and their involvement in different biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine, followed by esterification to form the ethyl ester derivative . The nitration process is carried out using a nitrating agent such as nitric acid, while the esterification is achieved through Fischer esterification using ethanol and an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Reduction: 4-amino-L-phenylalanine.
Substitution: 4-nitro-L-phenylalanine.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-nitro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-nitro-L-phenylalanine can be compared with other similar compounds, such as:
4-nitro-L-phenylalanine: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 4-amino-L-phenylalanine:
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKYBDDYIQCEB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
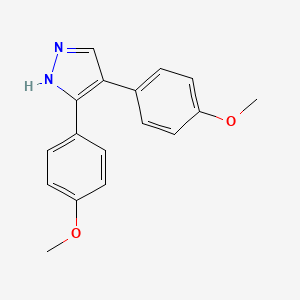
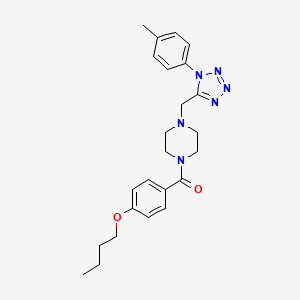
![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)
![1-(4-tert-butylphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2922101.png)
![1-(2,4-difluorobenzoyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B2922103.png)
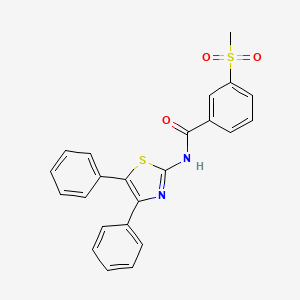
![N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide](/img/structure/B2922105.png)
![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)
![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
